15-epi-Prostaglandin E2
Overview
Description
Prostaglandin E2 (PGE2), also known as dinoprostone, is a naturally occurring prostaglandin with oxytocic properties that is used as a medication . It is involved in almost all typical inflammation markers such as redness, swelling, and pain . It regulates these responses through binding to G coupled protein prostaglandin E2 (PGE2) receptors (EP1, EP2, EP3, and EP4) .
Synthesis Analysis
PGE2 synthesis within the body begins with the activation of arachidonic acid (AA) by the enzyme phospholipase A2 . Once activated, AA is oxygenated by cyclooxygenase (COX) enzymes to form prostaglandin endoperoxides . Specifically, prostaglandin G2 (PGG 2) is modified by the peroxidase moiety of the COX enzyme to produce prostaglandin H2 (PGH 2) which is then converted to PGE2 .
Molecular Structure Analysis
Prostaglandins, a class of bioactive lipid compounds, possess a unique and intricate molecular structure that underlies their diverse physiological functions . At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring . This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins .
Chemical Reactions Analysis
PGE2 is a key player in the inflammatory response, pain perception, and the regulation of body temperature . Its involvement in the immune response has led to its designation as a target for anti-inflammatory drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) .
Physical And Chemical Properties Analysis
At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring . This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins .
Scientific Research Applications
Cervical Ripening and Preterm Birth
15-epi-Prostaglandin E2 (PGE2) plays a significant role in the process of cervical ripening, which is critical for successful induction of labor. Research shows that PGE2 mediates unique EP2 receptor signaling pathways in human cervical stromal cells. This involves increasing cyclooxygenase-2 (COX-2) and PGE synthase expression while decreasing the metabolism of PGE2 through the loss of its degradative enzyme, 15-hydroxy prostaglandin dehydrogenase (15-PGDH). This mechanism is crucial for PGE2-induced cervical ripening and preterm birth, offering insights into potential interventions for preterm cervical ripening and preterm birth using PGDH inhibitors, EP2 receptor antagonists, or 15-PGDH activators (Kishore et al., 2017).
Tissue Repair and Regeneration
PGE2, including 15-epi-Prostaglandin E2, is involved in tissue regeneration following injury. It activates endogenous stem cells, regulates immune responses, and promotes angiogenesis. Understanding how PGE2 modulates tissue regeneration is crucial for improving regenerative efficiency. PGE2's applications span various tissues, including skin, heart, liver, kidney, intestine, bone, and skeletal muscle. Therapeutic strategies involving 15-PGDH inhibitors or biomaterial scaffolds controlling PGE2 release are being explored to enhance tissue or organ recovery (Cheng et al., 2021).
Role in Gastrointestinal Function
15-epi-Prostaglandin E2 has implications in gastrointestinal function. Prostaglandins, including PGE2, are involved in mucosal protection, gastrointestinal secretion, and motility. However, their role in the pathophysiology of diseases like inflammatory bowel disease and colorectal neoplasia is also recognized. The various biological functions of PGE2 in the gut are mediated through different EP receptors, which have distinct tissue localizations and signaling pathways. The modulation of these receptors, including those responsive to 15-epi-Prostaglandin E2, is crucial for understanding and potentially treating gastrointestinal diseases (Dey et al., 2006).
Modulation of Immune Response
15-epi-Prostaglandin E2 is involved in modulating key aspects of immunity. Prostaglandins like PGE2, including its metabolite 15-deoxy-Delta(12,14)-PGJ2, have diverse roles in immune regulation. These compounds regulate immunity and inflammation and play roles in cancer progression. The complex activities of these prostaglandins underscore the importance of understanding their functions for developing new therapies aimed at immune modulation (Harris et al., 2002).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . Acute toxicity - Oral Category 4 Reproductive toxicity Category 1B . It is recommended to wear protective gloves/protective clothing/eye protection/face protection and wash face, hands and any exposed skin thoroughly after handling .
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYBRNLFEZDVAW-GKEZHNTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017284 | |
Record name | 15-epi-Prostaglandin E2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
15-epi-Prostaglandin E2 | |
CAS RN |
38873-82-4 | |
Record name | 15-epi-Prostaglandin E2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038873824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15-epi-Prostaglandin E2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15-EPI-PROSTAGLANDIN E2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3D76GXW94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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